molecular formula C24H30FN3O6 B13847560 N-Boc Gatifloxacin

N-Boc Gatifloxacin

Cat. No.: B13847560
M. Wt: 475.5 g/mol
InChI Key: IDCLIWMMICEQGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Boc Gatifloxacin is a derivative of Gatifloxacin, a fourth-generation fluoroquinolone antibacterial agent. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the piperazine ring in Gatifloxacin. This modification is often used in organic synthesis to protect the amine group during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc Gatifloxacin typically involves the protection of the amine group in Gatifloxacin with a tert-butoxycarbonyl (Boc) group. The process generally includes the following steps:

    Starting Material: Gatifloxacin.

    Reagent: Di-tert-butyl dicarbonate (Boc2O).

    Solvent: Anhydrous dichloromethane (DCM).

    Catalyst: 4-Dimethylaminopyridine (DMAP).

    Reaction Conditions: The reaction is carried out at room temperature under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the reaction.

The reaction proceeds as follows:

  • Dissolve Gatifloxacin in anhydrous dichloromethane.
  • Add di-tert-butyl dicarbonate and 4-dimethylaminopyridine to the solution.
  • Stir the reaction mixture at room temperature for several hours.
  • Monitor the reaction progress using thin-layer chromatography (TLC).
  • Once the reaction is complete, the product is purified by column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Using large reactors and automated systems to control reaction conditions.

    Purification: Employing industrial-scale chromatography or crystallization techniques.

    Quality Control: Ensuring the purity and consistency of the product through rigorous analytical methods such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Chemical Reactions Analysis

Types of Reactions

N-Boc Gatifloxacin can undergo various chemical reactions, including:

    Deprotection: Removal of the Boc protecting group under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).

    Substitution: Nucleophilic substitution reactions at the piperazine ring.

    Oxidation and Reduction: Potential oxidation of the methoxy group or reduction of the carbonyl group in the quinolone ring.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid in dichloromethane.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents (e.g., dimethylformamide).

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride.

Major Products

    Deprotected Gatifloxacin: Resulting from the removal of the Boc group.

    Substituted Derivatives: Formed by nucleophilic substitution at the piperazine ring.

    Oxidized or Reduced Products: Depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-Boc Gatifloxacin is used in various scientific research applications, including:

    Medicinal Chemistry: As an intermediate in the synthesis of novel fluoroquinolone derivatives with potential antibacterial activity.

    Biological Studies: Investigating the structure-activity relationship (SAR) of fluoroquinolones.

    Pharmaceutical Development: Developing new formulations and drug delivery systems.

    Chemical Biology: Studying the interactions of fluoroquinolones with bacterial enzymes and cellular targets.

Mechanism of Action

The mechanism of action of N-Boc Gatifloxacin is similar to that of Gatifloxacin. It involves the inhibition of bacterial enzymes DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication, transcription, repair, and recombination . The Boc protecting group does not significantly alter the antibacterial activity but provides a means to modify the compound for further chemical transformations.

Comparison with Similar Compounds

N-Boc Gatifloxacin can be compared with other fluoroquinolone derivatives, such as:

    Gatifloxacin: The parent compound without the Boc protecting group.

    Moxifloxacin: Another fourth-generation fluoroquinolone with a similar spectrum of activity.

    Gemifloxacin: A fluoroquinolone with enhanced activity against respiratory pathogens.

Uniqueness

This compound is unique due to the presence of the Boc protecting group, which allows for selective chemical modifications and the synthesis of novel derivatives. This makes it a valuable intermediate in medicinal chemistry and pharmaceutical research.

Properties

IUPAC Name

1-cyclopropyl-6-fluoro-8-methoxy-7-[3-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30FN3O6/c1-13-11-26(8-9-27(13)23(32)34-24(2,3)4)19-17(25)10-15-18(21(19)33-5)28(14-6-7-14)12-16(20(15)29)22(30)31/h10,12-14H,6-9,11H2,1-5H3,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDCLIWMMICEQGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(=O)OC(C)(C)C)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30FN3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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